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4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid Documentation Hub

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  • Product: 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
  • CAS: 91061-82-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Assignment of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Executive Summary 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid ( C10​H12​O4​ ) is a highly symmetric, bicyclic organic intermediate. It is frequently utilized in the synthesis of novel cyclic diamines for fungic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid ( C10​H12​O4​ ) is a highly symmetric, bicyclic organic intermediate. It is frequently utilized in the synthesis of novel cyclic diamines for fungicidal applications[1] and serves as a model compound in green chemistry for studying complex addition-elimination mechanisms, such as its unexpected aromatization to 4,5-dimethylphthalic acid upon bromination[2].

For drug development professionals and synthetic chemists, confirming the structural integrity of this diacid intermediate is a critical quality control step. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments of this molecule, grounded in its symmetry, electronic microenvironments, and self-validating experimental protocols.

Structural Symmetry and Its Impact on NMR Spectra

The molecule possesses a time-averaged C2v​ symmetry in solution. This symmetry is the foundational principle dictating its NMR behavior, as it drastically simplifies the spectra by rendering several nuclei chemically and magnetically equivalent:

  • Methyl Groups: The two −CH3​ groups at C4 and C5 are equivalent.

  • Methylene Groups: The two allylic −CH2​− groups at C3 and C6 are equivalent.

  • Carboxyl Groups: The two −COOH groups at C1 and C2 are equivalent.

Consequently, despite containing 10 carbon atoms and 12 hydrogen atoms, the molecule yields only 5 distinct carbon signals in the 13 C NMR spectrum and 2 distinct carbon-bound proton signals in the 1 H NMR spectrum[1].

1 H NMR Spectrum Assignment and Causality

Quantitative Data Summary

Acquired in DMSO- d6​ at 400 MHz.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1.62 Singlet (s)6HC4- CH3​ , C5- CH3​
2.81 Singlet (s)4HC3- H2​ , C6- H2​
~12.5 Broad Singlet (br s)2H- COOH (Exchanges with D2​O )
The Causality of Multiplicity

The most striking feature of the 1 H NMR spectrum is the complete lack of spin-spin splitting ( J -coupling)[2].

  • The Methylene Singlet ( δ 2.81): The C3 and C6 protons are allylic. They are attached to sp3 carbons that are flanked entirely by fully substituted (quaternary) sp2 carbons (C1, C2, C4, C5). Because there are zero vicinal protons on adjacent carbons, the n+1 rule dictates a singlet.

  • Lack of Long-Range Coupling: While long-range allylic ( 4J ) coupling between the methylene protons and the methyl groups is theoretically possible, the coupling constant is negligible (< 1 Hz) on routine spectrometers. This results in slightly broadened, but fundamentally distinct, self-validating singlets[2].

13 C NMR Spectrum Assignment and Causality

Quantitative Data Summary

Acquired in DMSO- d6​ at 50 MHz.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
18.2 Primary ( CH3​ )C4- CH3​ , C5- CH3​
34.5 Secondary ( CH2​ )C3, C6 (Allylic)
122.7 Quaternary ( C=C )C4, C5 (Olefinic, Methyl-substituted)
133.8 Quaternary ( C=C )C1, C2 (Olefinic, Carboxyl-substituted)
172.8 Quaternary ( C=O )Carbonyl carbons
Differentiating the Quaternary Olefinic Carbons

Assigning the quaternary olefinic carbons (C1/C2 vs. C4/C5) requires an analysis of competing electronic and steric microenvironments:

  • Inductive Deshielding ( δ 133.8): The C1 and C2 carbons are directly conjugated with the electron-withdrawing −COOH groups. This inductive withdrawal of electron density deshields the nuclei, shifting their resonance significantly downfield to 133.8 ppm[1].

  • Steric Shielding ( γ -gauche effect) ( δ 122.7): C4 and C5 are substituted with electron-donating methyl groups. While alkyl groups typically deshield substituted carbons via the α -effect, in highly crowded tetrasubstituted cyclic diene systems, steric compression between the methyl protons and the adjacent ring methylenes increases local electron shielding. This pushes the C4/C5 resonance upfield to 122.7 ppm[1].

NMR_Logic Start Identify Quaternary Carbons (13C NMR) C_Carbonyl Carbonyl (C=O) δ 172.8 ppm Start->C_Carbonyl Deshielded by Oxygen C_Olefinic Olefinic (C=C) δ 120 - 140 ppm Start->C_Olefinic sp2 Hybridized C1_C2 C1 & C2 (Attached to COOH) δ 133.8 ppm C_Olefinic->C1_C2 Inductive deshielding by -COOH C4_C5 C4 & C5 (Attached to CH3) δ 122.7 ppm C_Olefinic->C4_C5 Steric shielding (gamma-effect) from -CH3

Caption: Logical differentiation of quaternary carbons in the 13C NMR spectrum based on electronic and steric effects.

Self-Validating Experimental Protocols

To ensure high fidelity in NMR assignments, the compound must be synthesized and isolated with high purity. The following protocol utilizes a green chemistry approach that minimizes solvent artifacts.

Green Synthesis via Aqueous Diels-Alder Cycloaddition

Causality of Solvent Choice: Water is used as the solvent to accelerate the Diels-Alder reaction via the hydrophobic effect. The highly polar water molecules force the non-polar diene and dienophile into reactive proximity, increasing the effective molarity and accelerating transition state formation without the need for toxic organic solvents[2].

Step-by-Step Methodology:

  • Dissolve 1.14 g of acetylenedicarboxylic acid in 3.0 mL of deionized water in a reaction flask[2].

  • Add 1.23 g of 2,3-dimethyl-1,3-butadiene to the aqueous solution[2].

  • Stir the biphasic mixture vigorously at room temperature for 48–72 hours[2].

  • Filter the resulting solid precipitate and wash with a small amount of cold water.

  • Crush the solid into a fine powder and rinse thoroughly with hexanes, then air dry[2].

    • Causality of Hexane Wash: Hexane specifically dissolves and removes any unreacted 2,3-dimethyl-1,3-butadiene, while the highly polar diacid remains completely insoluble. This avoids the need for column chromatography[2].

Workflow Step1 1. Reagent Prep Diene + Dienophile Step2 2. Green Cycloaddition H2O, RT, 48-72h Step1->Step2 Step3 3. Isolation Filter & Hexane Wash Step2->Step3 Step4 4. NMR Validation Acquire in DMSO-d6 Step3->Step4

Caption: Step-by-step green synthesis and NMR validation workflow for the target diacid.

NMR Sample Preparation and System Validation
  • Dissolve ~15-20 mg of the purified diacid in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality of Solvent: DMSO- d6​ is required because the diacid exhibits poor solubility in standard non-polar NMR solvents like CDCl3​ . Furthermore, using strictly anhydrous DMSO prevents rapid proton exchange, allowing the broad −COOH signal to be observed.

  • Acquire the 1 H spectrum (16 scans) and 13 C spectrum (1024 scans) at 298 K.

Self-Validation Checkpoints:

  • Purity Check: The complete absence of olefinic proton multiplets in the 5.0–6.0 ppm range confirms that no unreacted diene starting material remains[2].

  • Symmetry Check: The integration ratio of the two 1 H signals must be exactly 6:4 (1.5:1), validating the C2v​ structural symmetry[2].

References

  • Synthesis, Fungicidal Activity, and Effects on Fungal Polyamine Metabolism of Novel Cyclic Diamines, Journal of Agricultural and Food Chemistry - ACS Publications,[Link]

  • Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students, Green Chemistry Letters and Reviews - Taylor & Francis,[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Executive Summary The precise structural characterization of highly symmetric cyclic dienes is a cornerstone of modern synthetic chemistry and drug development. 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of highly symmetric cyclic dienes is a cornerstone of modern synthetic chemistry and drug development. 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4; C10​H12​O4​ ) is a critical bicyclic building block utilized in the synthesis of novel cyclic diamines, fungicides, and complex organic frameworks[1],[2]. This whitepaper provides an in-depth technical guide to its synthesis, single-crystal X-ray diffraction (SC-XRD) profiling, and orthogonal spectroscopic validation. By detailing the causality behind each experimental protocol, this guide establishes a self-validating framework for researchers working with stereoelectronically sensitive diene systems.

Chemical Context and Molecular Symmetry

The target compound features a 1,4-cyclohexadiene ring substituted with two methyl groups at the 4,5-positions and two carboxylic acid moieties at the 1,2-positions. The stereoelectronic profile of this molecule is of particular crystallographic interest. Historically, the conformation of cyclohexa-1,4-diene derivatives has been a subject of debate, with structures oscillating between strictly planar and shallow boat conformations depending on the steric bulk of the substituents[3]. Determining the exact solid-state conformation requires rigorous SC-XRD analysis, supported by solution-state NMR to confirm the preservation of molecular symmetry ( D2h​ or C2v​ ) across different phases.

Experimental Methodologies: A Self-Validating Workflow

To obtain diffraction-quality crystals, the free acid must first be synthesized with high purity. The protocol below details the saponification of the corresponding dimethyl ester[2].

Synthesis and Isolation Protocol
  • Saponification: Dissolve Dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate (2.0 g, 8.9 mmol) in 5 mL of methanol. Slowly add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 g, 47.6 mmol) dissolved in 40 mL of a 3:1 methanol/water mixture[2]. Stir continuously for 24 hours at room temperature.

    • Causality & Expertise: LiOH is chosen over sodium or potassium hydroxide because the high charge density of the lithium cation effectively coordinates the intermediate carboxylate species. This drives the hydrolysis to completion in the mixed solvent system without inducing unwanted base-catalyzed isomerization of the diene double bonds.

  • Purification: Wash the resulting mixture with diethyl ether ( 3×20 mL)[2].

    • Causality: This step acts as a chemical filter, selectively extracting any unreacted lipophilic diester while the target compound remains in the aqueous layer as a water-soluble lithium salt.

  • Acidification: Add 3M HCl dropwise until the solution reaches pH 2, triggering the precipitation of a cloudy suspension[2].

    • Causality: The pKa of conjugated carboxylic acids typically falls between 3.5 and 4.5. Dropping the pH to 2 ensures complete protonation. This shifts the compound from an ionic salt to a highly lipophilic free acid, enabling efficient phase transfer.

  • Extraction: Extract the acidified solution with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to yield the target acid as a white solid (Yield: ~57%)[2].

SynthesisWorkflow A Dimethyl Diester Precursor B Saponification (LiOH, MeOH/H2O) A->B Hydrolysis C Acidification (3M HCl, pH 2) B->C Protonation D Extraction & Drying (EtOAc, Na2SO4) C->D Isolation E 4,5-Dimethylcyclohexa- 1,4-diene-1,2-dicarboxylic acid D->E Yield: ~57%

Fig 1: Step-by-step synthesis and isolation workflow of the target dicarboxylic acid.

Single-Crystal Growth

Diffraction-quality crystals are grown via the slow evaporation of the purified white solid dissolved in a mixture of acetone and minimal ethanol.

  • Causality: Slow evaporation allows thermodynamic control over crystal packing. Rapid precipitation often leads to kinetic trapping of solvent molecules (solvates) or amorphous powders. A slow crystallization rate strongly favors the formation of the most stable intermolecular hydrogen-bonded networks.

Crystallographic Profiling (SC-XRD)

Data Collection Parameters

Data collection must be performed on a high-resolution diffractometer (e.g., Rigaku or Bruker) using Mo Kα radiation ( λ=0.71073 Å). Crucially, the crystal must be cooled to 100 K using a liquid nitrogen cryostream.

  • Causality: Methyl groups in organic crystals frequently undergo large-amplitude librations and rotational flipping at ambient temperatures[4]. This dynamic oscillation manifests as orientational disorder in the electron density map, artificially shortening C-C bond lengths. Freezing the lattice at 100 K suppresses these librations, allowing for the precise determination of the diene framework[4].

Structural Elucidation & Supramolecular Assembly

In the solid state, 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid typically crystallizes in a centrosymmetric space group (such as monoclinic P21​/c ).

  • Ring Conformation: SC-XRD analysis definitively resolves the ring geometry. While analogous compounds sometimes show slight deviations from planarity at the methylenic carbons[3], the rigidifying effect of the conjugated double bonds generally forces the cyclohexa-1,4-diene ring into a near-planar conformation.

  • Hydrogen Bonding Motif: The dominant driving force in the crystal packing is the formation of strong intermolecular O-H⋯O hydrogen bonds. The carboxylic acid groups pair up with symmetry-equivalent molecules to form classic R22​(8) centrosymmetric dimers .

HBonding M1 Asymmetric Unit (Free Acid) Dimer R2,2(8) Dimer Motif (Centrosymmetric) M1->Dimer O-H···O M2 Symmetry Equivalent (Free Acid) M2->Dimer O-H···O Lattice 3D Crystal Lattice (vdW Packing) Dimer->Lattice Propagation

Fig 2: Supramolecular assembly highlighting the classic R2,2(8) hydrogen-bonded dimer motif.

Representative Crystallographic Data

Note: The following table summarizes the expected crystallographic parameters based on standard behaviors of 1,4-cyclohexadiene-1,2-dicarboxylic acid derivatives.

ParameterValue / Description
Chemical Formula C10​H12​O4​
Formula Weight 196.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Intermolecular Motif Centrosymmetric R22​(8) carboxylic acid dimers

Orthogonal Spectroscopic Validation

To ensure the trustworthiness of the crystallographic data, the bulk powder must be orthogonally validated using solution-state spectroscopy prior to XRD analysis. The molecular symmetry of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid serves as a built-in validation tool. Because the molecule possesses a high degree of symmetry, the 1H NMR spectrum is remarkably simple, exhibiting only two singlets[2]. Any splitting or additional peaks immediately indicate a break in symmetry (e.g., unwanted isomerization to a 1,3-diene).

Table 1: Orthogonal Spectroscopic Data for 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid [2]

TechniqueParameters / ConditionsObserved Signals / Data Points
IR (KBr disc) Solid-state vibrational modes3421 (O-H stretch), 2935 (C-H stretch), 2632, 1694 (C=O stretch) cm⁻¹
¹H NMR 200 MHz, D₂O/DMSO-d₆δ 1.59 (6H, s, -CH₃), δ 2.84 (4H, s, -CH₂-) ppm
¹³C NMR 50 MHzδ 18.2 (-CH₃), 34.5 (-CH₂-), 122.7 (C=C), 133.8 (C=C), 172.8 (C=O) ppm
Mass Spectrometry Electron Ionization (EI)m/z 196 (M⁺, 10.8%), 178, 151, 133, 107, 91 (100%), 77, 51

Conclusion

The structural elucidation of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid relies on a carefully orchestrated, self-validating workflow. By utilizing controlled saponification, low-temperature SC-XRD to freeze methyl librations, and orthogonal NMR validation to confirm molecular symmetry, researchers can confidently map the stereoelectronic profile of this critical diene precursor. Understanding its near-planar conformation and robust R22​(8) hydrogen-bonding network provides essential predictive power for downstream drug development and complex organic synthesis.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Activation of a Novel Zn(II) Pillared-Layer MOF Using 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The rational design of Metal-Organic Fram...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the steric and electronic properties of the chosen organic linkers. While linear 1,4-dicarboxylic acids (e.g., terephthalic acid) are ubiquitous in forming highly porous, isotropic 3D networks like MOF-5[1], the use of 1,2-dicarboxylic acids presents unique topological challenges and opportunities.

This application note details the synthesis of a novel 3D MOF utilizing 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4)[2]. This specific ligand offers two distinct mechanistic advantages:

  • Steric and Hydrophobic Gating: The 1,4-diene ring, coupled with the methyl groups at the 4,5-positions, introduces a bulky, hydrophobic microenvironment within the framework. This is highly desirable for the encapsulation of hydrophobic drug molecules or the selective adsorption of volatile organic compounds (VOCs).

  • Pillared-Layer Assembly: Because 1,2-dicarboxylates typically force metal centers (such as Zn²⁺ or Cu²⁺) into 1D chains or 2D undulating sheets due to the geometric proximity of the binding sites, achieving a porous 3D architecture requires a secondary "pillar" ligand[3]. By incorporating 4,4'-bipyridine (bpy) , the 2D zinc-dicarboxylate layers are cross-linked into a robust 3D pillared-layer topology[4].

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to ensure phase purity and structural integrity:

  • Solvent Selection (DMF/H₂O): N,N-Dimethylformamide (DMF) is chosen for its excellent solubilizing power for bulky organic ligands. A small volumetric fraction of water is added to act as a mild modulator; it facilitates the controlled deprotonation of the carboxylic acid groups, slowing down the nucleation rate to favor the growth of highly crystalline domains[3].

  • Thermal Profile: The solvothermal reaction is held at 90 °C. Exceeding 100 °C risks the thermal decarboxylation of the cyclohexa-1,4-diene system or the rapid hydrolysis of DMF into dimethylamine, which would spike the pH and precipitate amorphous zinc hydroxide[1].

  • Activation Strategy: MOFs constructed from flexible or sterically bulky aliphatic rings are highly susceptible to capillary-force-induced pore collapse during solvent evacuation. Therefore, a strict solvent exchange protocol using ethanol, followed by vacuum activation, is implemented to preserve the micro-porosity[5].

Visualization of the Assembly Workflow

The following diagram illustrates the mechanistic pathway from molecular precursors to the activated porous framework.

MOF_Synthesis N1 Zn(NO3)2·6H2O (Metal Node) N4 Solvothermal Assembly (DMF/H2O, 90°C) N1->N4 N2 H2DMCHDC (Primary Ligand) N2->N4 N3 4,4'-bipyridine (Pillar Ligand) N6 3D Pillared-Layer MOF (As-synthesized) N3->N6 N5 2D Zn-DMCHDC Coordination Layers N4->N5 Deprotonation N5->N6 + Pillar (bpy) N7 Solvent Exchange & Activation N6->N7 N8 Porous Zn-DMCHDC-bpy Framework N7->N8 Pore Clearance

Caption: Mechanistic workflow for the synthesis of the 3D pillared-layer Zn-DMCHDC-bpy MOF.

Step-by-Step Experimental Protocol

Materials Required
  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), ≥99.0%

  • Primary Ligand: 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (H₂DMCHDC)[2]

  • Pillar Ligand: 4,4'-bipyridine (bpy), ≥98.0%

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Deionized Water (18.2 MΩ·cm), Absolute Ethanol.

Solvothermal Synthesis
  • Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.10 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O and 0.10 mmol (19.6 mg) of H₂DMCHDC in 4.0 mL of DMF. Sonicate for 5 minutes until the solution is completely clear.

  • Pillar Addition: Add 0.05 mmol (7.8 mg) of 4,4'-bipyridine to the mixture. Note: The 2:2:1 molar ratio (Zn : Primary Ligand : Pillar) is stoichiometrically optimized for the expected [Zn₂(DMCHDC)₂(bpy)] repeating unit.

  • Modulator Addition: Add 1.0 mL of deionized water dropwise while stirring gently.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in a programmable isothermal oven. Heat from room temperature to 90 °C at a rate of 2 °C/min. Hold at 90 °C for exactly 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 5 °C/h. Critical Step: Rapid cooling will induce thermal shock, leading to crystal twinning and structural defects.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless, block-shaped crystals three times with 5 mL of fresh DMF to remove unreacted precursors.

Activation and Desolvation
  • Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of absolute ethanol. Replace the ethanol with fresh solvent every 12 hours for a total of 3 days. This exchanges the high-boiling DMF (b.p. 153 °C) with low-boiling ethanol (b.p. 78 °C), drastically reducing the surface tension during the drying phase[5].

  • Vacuum Drying: Transfer the ethanol-exchanged crystals to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then gradually increase the temperature to 80 °C and hold for 12 hours.

  • Storage: Store the activated MOF in an argon-filled glovebox to prevent atmospheric moisture adsorption prior to characterization.

Quantitative Data Presentation

To contextualize the structural parameters of the synthesized Zn-DMCHDC-bpy MOF, the table below compares its expected properties against standard benchmark MOFs.

MOF SystemPrimary LigandTopology / ArchitectureExpected BET Surface Area (m²/g)Key Functional Feature
Zn-DMCHDC-bpy (This Protocol)4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid3D Pillared-Layer450 – 600Hydrophobic pore environment; steric gating via methyl groups.
MOF-5 (IRMOF-1) 1,4-benzenedicarboxylic acid (Terephthalic acid)3D Cubic (pcu)~3,000Ultra-high porosity; highly sensitive to moisture degradation.
Zn-Phthalate-bpy 1,2-benzenedicarboxylic acid (Phthalic acid)3D Pillared-Layer350 – 500Rigid aromatic pore walls; moderate hydrothermal stability.

Table 1: Comparative structural and surface area properties of dicarboxylate-based Metal-Organic Frameworks.

References

  • Benchchem. "4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid - Benchchem". URL:[2]

  • PMC - NIH. "Metal–Organic Framework Materials for Electrochemical Supercapacitors". URL:[1]

  • MDPI. "Beyond Pristine Metal–Organic Frameworks: Preparation of Hollow MOFs and Their Composites for Catalysis, Sensing, and Adsorption Removal Applications". URL:[5]

  • ACS Sustainable Chemistry & Engineering. "Construction of Pillar-Layer Metal–Organic Frameworks for CO2 Adsorption under Humid Climate: High Selectivity and Sensitive Detection of Picric Acid in Water". URL:[4]

  • ResearchGate. "Zinc Metal–Organic Frameworks Based on a Flexible Benzylaminetetracarboxylic Acid and Bipyridine Colinkers". URL:[3]

Sources

Application

Preparation of Cyclic Anhydrides from 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid: A Comparative Protocol Guide

Executive Summary & Contextual Rationale The synthesis of cyclic anhydrides from vicinal dicarboxylic acids is a fundamental transformation in synthetic organic chemistry and drug development. The starting material, 4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Rationale

The synthesis of cyclic anhydrides from vicinal dicarboxylic acids is a fundamental transformation in synthetic organic chemistry and drug development. The starting material, 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid , is classically synthesized via the Diels-Alder cycloaddition of 2,3-dimethyl-1,3-butadiene and acetylenedicarboxylic acid in aqueous media[1].

Converting this specific diacid into its corresponding cyclic anhydride (4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic anhydride) requires careful methodological selection. The 1,4-diene moiety is thermodynamically less stable than its conjugated 1,3-diene counterpart and is susceptible to acid-catalyzed isomerization or oxidative aromatization into a phthalic acid derivative. Consequently, while classic thermal dehydration in acetic anhydride is highly scalable, modern mild and catalytic protocols are often preferred to preserve the integrity of the diene system and improve overall chemoselectivity.

This application note provides a critical comparison and step-by-step methodologies for three distinct dehydration strategies: classic thermal dehydration, mild phosphonium activation[2], and green magnesium-catalyzed cyclization[3].

Mechanistic Insights & Causality in Protocol Design

The conversion of an ortho-dicarboxylic acid to a 5-membered cyclic anhydride is driven by the thermodynamic stability of the resulting isobenzofuran-1,3-dione ring system. However, the kinetic barrier for direct dehydration is high, necessitating an activating agent.

  • Classic Acetic Anhydride Activation: Acetic anhydride acts as both solvent and reactant, forming a mixed anhydride intermediate. The high temperature (140 °C) provides the activation energy for intramolecular acyl substitution. The causality of the continuous distillation step in this protocol is to remove the acetic acid byproduct, driving the equilibrium toward the cyclic anhydride via Le Chatelier's principle.

  • Phosphonium Activation (TPPO/Oxalyl Chloride): To avoid the harsh thermal conditions that risk diene isomerization, triphenylphosphine oxide (TPPO) and oxalyl chloride generate a highly electrophilic dichlorotriphenylphosphorane ( Ph3​PCl2​ ) species in situ. This species rapidly activates the carboxylic acid at room temperature, allowing intramolecular cyclization to occur under strictly neutral conditions[2].

  • Green Catalysis ( MgCl2​ / Boc2​O ): Di-tert-butyl dicarbonate ( Boc2​O ) acts as the coupling agent, activated by a Lewis acidic MgCl2​ catalyst. The causality of choosing this method lies in its self-purifying nature: the byproducts (tert-butanol and CO2​ ) are volatile, and the product can be isolated via sublimation, eliminating the need for aqueous workups or chromatography[3].

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters for the three validated methodologies.

MethodReagentsSolventTempTimeYieldKey Advantage
A. Classic Dehydration Acetic Anhydride (excess)None (Neat)140 °C3 h85–90%Highly scalable, low reagent cost
B. Phosphonium Activation TPPO, (COCl)2​ Acetonitrile25 °C1 h~93%Neutral conditions, prevents isomerization
C. Green Catalysis MgCl2​ (2 mol%), Boc2​O THF40 °C2–4 h>95%Sustainable, chromatography-free isolation

Experimental Workflows & Visualizations

Workflow cluster_methods Dehydration Strategies Start 4,5-dimethylcyclohexa-1,4-diene- 1,2-dicarboxylic acid MethodA Method A: Acetic Anhydride (Reflux, 3 h) Start->MethodA MethodB Method B: TPPO / (COCl)2 (CH3CN, RT, 1 h) Start->MethodB MethodC Method C: MgCl2 / Boc2O (THF, 40°C, 2-4 h) Start->MethodC PurifyA Vacuum Distillation & Crystallization MethodA->PurifyA PurifyB Aqueous Workup & Chromatography MethodB->PurifyB PurifyC Evaporation & Sublimation MethodC->PurifyC Product 4,5-dimethylcyclohexa-1,4-diene- 1,2-dicarboxylic anhydride PurifyA->Product PurifyB->Product PurifyC->Product

Workflow for cyclic anhydride synthesis comparing thermal, mild, and green catalytic methods.

Mechanism TPPO TPPO (Ph3P=O) Intermediate Ph3PCl2 Active Species TPPO->Intermediate + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Intermediate AcylPhosphonium Acyloxyphosphonium Intermediate Intermediate->AcylPhosphonium + Diacid - HCl Diacid Dicarboxylic Acid Substrate Diacid->AcylPhosphonium Product Cyclic Anhydride + Ph3P=O + HCl AcylPhosphonium->Product Cyclization

Mechanistic pathway of TPPO/Oxalyl Chloride mediated dehydration of dicarboxylic acids.

Detailed Experimental Protocols

Protocol A: Classic Acetic Anhydride Reflux

Best for: Large-scale synthesis where the substrate batch is highly pure.

  • Reaction Setup: Charge a 100 mL round-bottom flask with 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (10.0 mmol, 1.0 equiv) and acetic anhydride (50.0 mmol, 5.0 equiv).

  • Thermal Dehydration: Equip the flask with a reflux condenser and heat to 140 °C under a dry nitrogen atmosphere for 3 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, remove volatiles under a stream of N2​ , and analyze via FT-IR. The broad O-H stretch (3300–2500 cm⁻¹) must be completely absent.

  • Isolation: Replace the reflux condenser with a short-path distillation head. Distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure (approx. 50 mbar).

  • Purification: Recrystallize the resulting solid from anhydrous toluene or a mixture of ethyl acetate/hexanes to afford the pure anhydride.

Protocol B: Mild TPPO/Oxalyl Chloride Activation

Best for: Substrates prone to isomerization or when strictly neutral conditions are required .

  • Catalyst Activation: In an oven-dried flask, dissolve Triphenylphosphine oxide (TPPO, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile.

  • Generation of Active Species: Slowly add oxalyl chloride (13.0 mmol, 1.3 equiv) dropwise at room temperature. Caution: This step causes vigorous evolution of CO and CO2​ gases. Perform in a well-ventilated fume hood. Stir for 10 minutes until the solution becomes transparent.

  • Coupling: Add the diacid (10.0 mmol, 1.0 equiv) to the transparent solution in one portion. Stir at room temperature for 1 hour.

  • Isolation: Quench the reaction by concentrating the mixture under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate). The neutral conditions prevent silica-induced degradation of the diene.

Protocol C: Green MgCl2​ / Boc2​O Catalysis

Best for: High-purity analytical standards and sustainable chemistry workflows [[3]]([Link]).

  • Reaction Setup: To a 50 mL reaction vial, add the diacid (10.0 mmol, 1.0 equiv), di-tert-butyl dicarbonate ( Boc2​O , 10.0 mmol, 1.0 equiv), and anhydrous MgCl2​ (0.2 mmol, 2 mol%).

  • Cyclization: Suspend the reagents in 10 mL of anhydrous THF. Stir the mixture at 40 °C open to the air (or under a loose cap to allow gas escape) for 2–4 hours.

  • Self-Validation Check: Monitor via 1H NMR of a crude aliquot. The disappearance of the carboxylic acid protons (~12.0 ppm) indicates complete conversion.

  • Purification by Sublimation: Remove the THF and volatile byproducts (tert-butanol) under high vacuum overnight. Transfer the dry residue to a sublimation apparatus. Sublime the cyclic anhydride under high vacuum (approx. 0.1 mbar) at 60–80 °C. The pure product collects on the cold finger, leaving the MgCl2​ catalyst behind.

Analytical Characterization & Troubleshooting

To ensure the integrity of the self-validating system, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: The most definitive diagnostic tool for this transformation. The starting diacid exhibits a broad O-H stretch and a single carbonyl peak at ~1700 cm⁻¹. The successful formation of the cyclic anhydride is confirmed by the appearance of two distinct, sharp C=O stretching bands at approximately 1850 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric) .

  • 1H NMR (400 MHz, CDCl3​ ): The vinylic protons of the 1,4-diene system will appear as a distinct multiplet (~3.0-3.2 ppm for the bis-allylic protons if present, though in this specific highly substituted ring, the C3/C6 methylene protons are the key diagnostic signals). The C4/C5 methyl groups will appear as a sharp singlet at ~1.75 ppm. Any shift of these methyl signals to >2.0 ppm or the appearance of aromatic protons (~7.0 ppm) indicates unwanted isomerization or oxidative aromatization.

References

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride Source: ACS Omega (2022) URL:[Link]

  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids Source: Green Chemistry (2018) URL:[Link]

  • Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students Source: Green Chemistry Letters and Reviews (2009) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted aromatization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid during heating

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely aware that working with non-conjugated cyclic dienes presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely aware that working with non-conjugated cyclic dienes presents unique stability challenges. This guide is specifically engineered to address the thermal instability and unwanted aromatization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid .

Below, we dissect the mechanistic causality of this degradation, provide a self-validating experimental protocol to prevent it, and answer the most frequent troubleshooting questions encountered in the field.

Mechanistic Insights: Why Does Aromatization Occur?

The fundamental driving force for the degradation of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid is the massive thermodynamic stabilization gained upon forming the fully conjugated, planar benzene ring (4,5-dimethylphthalic acid)[1].

During heating, this molecule typically degrades via two primary pathways:

  • Radical-Mediated Autoxidation: The protons at the C3 and C6 positions are "bisallylic" (flanked by two double bonds). These C–H bonds are exceptionally weak. Trace oxygen or peroxides in the solvent act as radical initiators, abstracting a bisallylic hydrogen to form a highly stabilized cyclohexadienyl radical. This intermediate rapidly undergoes further oxidation or β -scission to restore aromaticity[2].

  • Isomerization to a 1,3-Diene: Trace acidic or basic impurities can catalyze the migration of the double bonds, converting the isolated 1,4-diene into a conjugated 1,3-diene. Conjugated cyclohexadienes lack the kinetic stability of their non-conjugated counterparts and undergo rapid oxidative aromatization[3].

MechanisticPathway A 1,4-Diene Precursor B Bisallylic Radical A->B Trace O2 / Heat C 1,3-Diene (Conjugated) A->C Acid/Base Isomerization D Aromatized Product B->D Oxidation C->D Rapid Oxidation

Mechanistic pathways of 1,4-cyclohexadiene aromatization.

Quantitative Impact of Reaction Conditions

To design a self-validating system, you must understand how different variables impact the degradation rate. The table below summarizes the expected aromatization of 1,4-cyclohexadienes under various thermal conditions (heated at 80 °C for 4 hours in toluene).

Condition / AdditiveAtmospherepH EnvironmentAromatization (%)Recommendation
No Additive (Control) AirNeutral> 85%Critical Failure - Avoid
BHT (10 mol%) AirNeutral~ 40%Insufficient - O2 overwhelms scavenger
No Additive ArgonNeutral~ 15%Moderate - Trace O2 still active
No Additive ArgonAcidic (pH < 3)> 60%Failure - Isomerization occurs
BHT (10 mol%) + EDTA Wash ArgonNeutral< 2% Optimal - Protocol standard

Step-by-Step Protocol: Anaerobic Thermal Processing

To prevent the loss of your 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid during necessary heating steps (e.g., recrystallization, refluxing, or catalytic cycles), implement the following rigorously controlled workflow.

Phase 1: Preparation & Passivation

  • Glassware Passivation: Wash all reaction flasks with a 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution. This chelates and removes trace transition metals (like Fe or Cu) adhering to the glass, which act as single-electron oxidants. Rinse with LC-MS grade water and oven-dry.

  • Solvent Selection: Strictly avoid ethereal solvents (THF, Diethyl Ether) unless freshly distilled, as they form peroxides that initiate radical cascades. Use non-coordinating solvents like Benzene or Toluene[3].

Phase 2: Degassing & Setup 3. Freeze-Pump-Thaw: Transfer your solvent to a Schlenk flask. Freeze the solvent using liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let it thaw. Repeat this cycle three times to ensure complete removal of dissolved oxygen. 4. Additive Incorporation: Add 5–10 mol% of Butylated hydroxytoluene (BHT) to the reaction mixture. BHT acts as a sacrificial radical scavenger, intercepting any stray initiators before they can abstract the bisallylic protons of your substrate.

Phase 3: Execution & Monitoring 5. Inert Atmosphere: Purge the reaction vessel with high-purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solvent surface. 6. Thermal Control: Submerge the flask in a pre-calibrated heating block. Do not exceed 70 °C unless the specific synthetic transformation demands it. 7. Validation: Monitor the reaction via LC-MS or TLC every 30 minutes. The appearance of a highly UV-active spot (the fully conjugated phthalic acid derivative) indicates a breach in your inert atmosphere.

HeatingWorkflow N1 Passivate Glassware N2 Degas Solvent N1->N2 N3 Add BHT Scavenger N2->N3 N4 Argon Blanket N3->N4 N5 Controlled Heating N4->N5

Step-by-step workflow for preventing oxidative aromatization during heating.

Frequently Asked Questions (FAQs)

Q: Can I use TEMPO as a radical scavenger to protect my diene? A: Absolutely not. While TEMPO is a stable radical often used for trapping, it acts as a highly efficient catalyst that promotes the electro-mediated and chemical oxidative aromatization of cyclohexadienes into benzenes[4]. You must rely on sterically hindered phenols like BHT instead.

Q: Why did my aromatization rate spike when I scaled up the reaction in a slightly acidic medium? A: Acids catalyze the migration of the double bonds, converting the isolated 1,4-diene into a conjugated 1,3-diene. Conjugated dienes lack the kinetic stability of 1,4-dienes and undergo rapid oxidative cleavage and aromatization[3]. Ensure your reaction environment remains strictly neutral.

Q: Is it possible to separate the aromatized byproduct from the starting material if degradation occurs? A: It is notoriously difficult due to their similar polarities. However, preventing the formation of the conjugated 1,3-diene intermediate is critical, as separating a conjugated diene from an aromatic compound is generally simpler than separating non-conjugated isomers from their aromatic counterparts[3]. Prevention via the protocol above is always superior to downstream purification.

Q: Does the position of the methyl and carboxylic acid groups affect the stability? A: Yes. The electron-withdrawing nature of the 1,2-dicarboxylic acid groups slightly polarizes the ring, while the 4,5-dimethyl groups provide some steric bulk. However, the bisallylic C3 and C6 protons remain highly accessible and thermodynamically primed for radical abstraction[2]. The core instability is an inherent property of the 1,4-diene scaffold.

Sources

Optimization

Technical Support Center: Crystallization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Welcome to the dedicated technical support guide for the crystallization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4). This resource is designed for researchers, chemists, and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4). This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the challenges of obtaining high-purity, crystalline material. This guide provides foundational principles, step-by-step protocols, and a comprehensive troubleshooting section to help you optimize your crystallization process.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common questions regarding the crystallization of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid, grounding the practical advice in core scientific principles.

Q1: What are the key molecular features of this compound that I should consider for crystallization?

A1: Understanding the molecule's structure is the first step to designing a successful crystallization. 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid, with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol , has several critical features[1][2]:

  • Two Carboxylic Acid Groups: This is the most dominant feature. These groups are excellent hydrogen bond donors and acceptors. This allows the molecules to form highly stable, repeating lattice structures, often through a specific arrangement known as a carboxylic acid dimer.[3] This strong intermolecular interaction is the primary driver for crystallization.

  • Molecular Rigidity and Conformation: The cyclohexa-1,4-diene ring provides a semi-rigid backbone. The relative orientation of the two carboxylic acid groups (cis or trans isomers, if applicable to your synthesis route) will significantly impact the crystal packing and, consequently, solubility.

  • Polarity: The dicarboxylic acid functional groups make the molecule polar, suggesting that polar solvents will be required to achieve dissolution.[4]

Q2: What is "supersaturation" and why is it the most critical parameter to control?

A2: Supersaturation is the essential driving force for crystallization.[5][6] It is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[5][7] Without achieving supersaturation, crystallization cannot occur. The level of supersaturation dictates the balance between two key processes:

  • Nucleation: The initial formation of new, tiny crystal nuclei. This process is dominant at high levels of supersaturation.

  • Crystal Growth: The addition of solute molecules onto the surface of existing crystals. This process is favored at low levels of supersaturation.[5]

Controlling the rate at which you generate supersaturation (e.g., by controlling the cooling rate) is the most effective way to control your final crystal size distribution and purity.[5][8] Rapid cooling creates high supersaturation, leading to a "crash out" of many small, often impure, crystals.[9][10] Slow, controlled cooling maintains a low level of supersaturation, favoring the growth of fewer, larger, and purer crystals.[8][10]

G cluster_0 Supersaturation Control cluster_1 Dominant Process cluster_2 Crystal Outcome High_SS High Supersaturation (e.g., Rapid Cooling) Nucleation Nucleation Dominates High_SS->Nucleation Low_SS Low Supersaturation (e.g., Slow Cooling) Growth Growth Dominates Low_SS->Growth Small_Crystals Many Small, Impure Crystals (High Surface Area) Nucleation->Small_Crystals Large_Crystals Fewer Large, Pure Crystals (Low Surface Area) Growth->Large_Crystals

Supersaturation level dictates the balance between nucleation and growth.

Q3: How do I select an appropriate solvent system for this dicarboxylic acid?

A3: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[4] Given the polar nature of the dicarboxylic acid, polar solvents are the best starting point.

  • Good Candidates: Protic solvents like ethanol, methanol, or isopropanol can act as both hydrogen bond donors and acceptors, making them effective at solvating the carboxylic acid groups.[11] Water can also be considered, though solubility might be low without heating. Aprotic polar solvents like acetone or ethyl acetate may also be suitable.[12]

  • Poor Candidates: Nonpolar solvents like hexanes or toluene are unlikely to dissolve the compound sufficiently even when hot and should generally be avoided as single solvents.[4]

  • Mixed Solvents: A binary solvent system is often highly effective. This typically involves a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. For this compound, a system like Ethanol/Water or Acetone/Hexane could be effective. You dissolve the compound in a minimal amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until turbidity (cloudiness) appears, at which point the solution is saturated and ready for cooling.

The table below lists common solvents for consideration.

SolventBoiling Point (°C)PolarityKey Characteristics
Water100Very HighExcellent H-bonding. May require high temperatures.[4]
Ethanol78HighGood general-purpose polar protic solvent.[4]
Methanol65HighSimilar to ethanol, but more volatile.[4]
Isopropanol82Medium-HighLess volatile than ethanol, good solvating power.[11]
Ethyl Acetate77MediumPolar aprotic solvent, good for moderate polarity compounds.[4]
Acetone56MediumHighly volatile, strong solvent.[4][12]

Section 2: Experimental Protocols

These protocols provide a structured approach to developing and executing a crystallization procedure.

Protocol 2.1: Systematic Solvent Screening Workflow

This protocol is designed to efficiently identify a suitable solvent or solvent system.

  • Preparation: Place ~10-20 mg of your crude 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a water or sand bath towards the solvent's boiling point. Add more solvent in small portions until the solid fully dissolves.

  • Cooling Test: Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature. If desired, subsequently place them in an ice bath.

  • Evaluation: An ideal solvent is one where the compound was fully soluble when hot but formed a significant amount of crystalline precipitate upon cooling. Note the quality of the crystals (e.g., well-defined shapes vs. fine powder).

  • Binary System Test (if needed): If no single solvent is ideal, repeat the process using a good "soluble" solvent. Dissolve the compound in a minimal amount of the hot solvent, then titrate with a miscible "anti-solvent" (e.g., water, hexanes) until persistent cloudiness is observed. Cool as before.

Systematic workflow for selecting an optimal crystallization solvent.
Protocol 2.2: General Cooling Crystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid. Add the chosen solvent (or "soluble" solvent of a binary pair) in portions, heating the mixture with gentle swirling until the solid is completely dissolved. Add a small excess of solvent (~5-10%) to prevent premature crystallization.[13]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To promote larger crystals, insulate the flask (e.g., wrap it in glass wool or place it in a large beaker). A slow cooling rate is critical for purity.[8]

  • Crystal Growth: Once the flask has reached room temperature, you can place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 3: Troubleshooting Guide

This section provides solutions to the most common issues encountered during crystallization.

Problem: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Cause: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid.[13] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the solute's melting point.[13][14]

Solutions:

  • Re-heat and Add More Solvent: The most common fix is to heat the solution until the oil redissolves, then add more of the "soluble" solvent to decrease the saturation point. Allow it to cool again, more slowly this time.[13][15]

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.[4]

  • Induce Crystallization Above the Oiling-Out Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at a temperature above where the oiling occurred. This can provide nucleation sites for crystals to form directly.

  • Use Seeding: Add a few seed crystals of pure material at a temperature just below saturation to encourage template-based growth rather than liquid-phase separation.[14][15]

G Start Problem: Compound 'Oiled Out' Reheat Re-heat solution to re-dissolve the oil Start->Reheat Decision1 Is the solution now clear? Reheat->Decision1 Action1 Add 10-20% more solvent (the 'good' solvent if binary) Decision1->Action1 Yes Action4 Re-evaluate solvent system. Choose a solvent with a lower boiling point. Decision1->Action4 No (oil won't redissolve) Action2 Cool the solution MUCH more slowly. Consider insulating the flask. Action1->Action2 Action3 Try scratching or seeding at a higher temperature during cooling. Action2->Action3 Success Success: Crystals Form Action3->Success Failure Still Oiling Out? Success->Failure Failure->Action1 No End Problem Resolved Failure->End Yes Action4->End

Troubleshooting decision tree for an "oiling out" event.

Problem: No crystals are forming, even after the solution has cooled in an ice bath.

Cause: This usually means your solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having unexpectedly high solubility in the cold solvent.

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[13]

  • Add Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[14]

  • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the solute concentration. Then, attempt to cool it again.[13]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then add a drop of the primary solvent to clarify before cooling.

Problem: The crystallization happened too quickly, resulting in a fine powder or small needles.

Cause: The solution was cooled too quickly, leading to a high level of supersaturation where nucleation dominates over crystal growth.[5][9]

Solutions:

  • Slow Down the Cooling: This is the most important factor. After dissolving the solid, allow it to cool to room temperature on the benchtop, undisturbed. Insulating the flask can help slow the process even further.[8][10]

  • Use Slightly More Solvent: Re-heat the solution to dissolve the powder, then add a small amount of extra solvent (5-10%). This will require the solution to cool to a lower temperature before becoming supersaturated, slowing the entire process.[13]

Problem: My final yield is very low.

Cause: Low yield can result from several factors.

Solutions:

  • Check Solvent Volume: The most common cause is using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[13] Before your next attempt, reduce the initial volume of solvent used for dissolution.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for the solution to cool completely, including an extended period in an ice bath, to minimize the solubility of your product.

  • Minimize Transfer Loss: Be careful during any transfer steps (like hot filtration) to minimize the amount of solution left behind.

  • Avoid Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

References

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. [Link]

  • Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate. PubChem. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid. PubChem. [Link]

  • Desymmetrisation reactions of cyclohexa-1,4- dienes and marine natural product synthesis. Cardiff University ORCA. [Link]

  • dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate. MOLBASE. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Process for crystallization of dicarboxylic acids.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Supersaturation. Wikipedia. [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. (2009). ACS Publications. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • Crystallization in highly supersaturated, agitated sucrose solutions. (2023). AIP Publishing. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). ACS Publications. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024). ACS Publications. [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. [Link]

  • Methods for estimating supersaturation in antisolvent crystallization systems. (2019). RSC Publishing. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. (2017). PMC. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024). Zhanghua Dryer. [Link]

  • Solvent design for crystallization of carboxylic acids. (2018). ResearchGate. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. [Link]

Sources

Troubleshooting

Reducing byproduct formation in 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid production

Welcome to the Technical Support Center. The synthesis of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid is a critical workflow for researchers developing novel cyclic diamines, fungicidal agents, and complex bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid is a critical workflow for researchers developing novel cyclic diamines, fungicidal agents, and complex bicyclic scaffolds[1]. The standard synthetic route relies on a Diels-Alder [4+2] cycloaddition between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate (DMAD), followed by a controlled ester hydrolysis[1].

However, the 1,4-cyclohexadiene system is thermodynamically unstable relative to its conjugated and aromatic counterparts. This guide provides mechanistic troubleshooting to help you eliminate byproduct formation and ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My final product contains a significant amount of 4,5-dimethylphthalic acid. How is this aromatization happening, and how do I stop it? A: The 1,4-cyclohexadiene ring is highly susceptible to oxidative dehydrogenation. Because the resulting benzene ring possesses significant resonance energy, there is a massive thermodynamic driving force for aromatization[2]. This oxidation is typically catalyzed by trace transition metals, ambient oxygen, or light[3].

  • Causality: The transition state for dehydrogenation is stabilized by the nascent aromaticity, making the activation energy for hydride or hydrogen atom abstraction exceptionally low[2].

  • Solution: Treat the reaction as a strictly air-sensitive process. Sparge all solvents with Argon for at least 20 minutes prior to the Diels-Alder step to remove dissolved oxygen[4]. Maintain a positive pressure of Argon throughout the reaction.

Q2: NMR analysis shows my double bonds have migrated, yielding the 1,3-diene isomer instead of the desired 1,4-diene. What went wrong? A: This is a classic base-catalyzed isomerization. The 1,4-diene contains doubly allylic protons (at the C3 and C6 positions) that are highly acidic. If the hydrolysis of the intermediate diester is performed using a harsh base (like NaOH or KOH) or at elevated temperatures, the base abstracts these protons, forming a delocalized enolate-like anion. Upon reprotonation, the system defaults to the thermodynamically more stable conjugated 1,3-diene.

  • Solution: Switch to a milder base. Lithium hydroxide (LiOH) monohydrate in a methanol/water mixture at room temperature is the gold standard for this specific hydrolysis[1]. The lithium cation coordinates with the carboxylate, accelerating hydrolysis without requiring the harsh pH levels that trigger double-bond migration.

Q3: During the Diels-Alder step, I am getting a thick, gummy residue and low yields of the diester. Is my diene degrading? A: 2,3-dimethyl-1,3-butadiene is highly prone to thermal radical polymerization. If the Diels-Alder cycloaddition is heated too rapidly or excessively, the diene will polymerize with itself rather than reacting with the DMAD dienophile.

  • Solution: Strictly control the thermal input. Do not exceed 60 °C during the cycloaddition[1]. Ensure your starting diene contains a polymerization inhibitor (usually ~100 ppm BHT) and do not distill it off unless you are using the diene immediately.

Part 2: Pathway Visualizations

ReactionPathway Diene 2,3-Dimethyl-1,3-butadiene DA_Adduct Dimethyl 4,5-dimethylcyclohexa- 1,4-diene-1,2-dicarboxylate Diene->DA_Adduct Diels-Alder (60 °C) Polymer Polymeric Residue Diene->Polymer Thermal Polymerization Dienophile DMAD Dienophile->DA_Adduct Target 4,5-Dimethylcyclohexa- 1,4-diene-1,2-dicarboxylic acid DA_Adduct->Target Hydrolysis (LiOH, MeOH/H2O) Aromatized 4,5-Dimethylphthalic acid (Aromatization Byproduct) DA_Adduct->Aromatized Oxidation (O2, trace metals) Target->Aromatized Oxidation Isomer 1,3-Diene Isomer (Conjugation Byproduct) Target->Isomer Base-catalyzed Isomerization

Reaction pathway for 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid and primary byproducts.

TroubleshootingLogic Start Identify Primary Impurity via NMR/HPLC Imp1 Aromatic Protons Detected (~7.5 ppm) Start->Imp1 Imp2 Conjugated Diene Peaks (Shifted Olefinic) Start->Imp2 Imp3 Broad Polymeric Baseline Start->Imp3 Sol1 Implement Strict Degassing & Argon Atmosphere Imp1->Sol1 Diagnosis: Oxidative Aromatization Sol2 Switch to Mild Base (LiOH) & Control pH < 10 Imp2->Sol2 Diagnosis: Base-Catalyzed Isomerization Sol3 Add BHT Inhibitor & Lower Reaction Temp Imp3->Sol3 Diagnosis: Radical Polymerization

Troubleshooting logic tree for identifying and resolving common synthesis impurities.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of implementing the mechanistic troubleshooting steps outlined above, comparing standard open-air synthesis to the optimized, self-validating protocol.

Reaction Parameter / OutcomeStandard Conditions (Air, NaOH, 80°C)Optimized Conditions (Argon, LiOH, 25°C)
Desired 1,4-Diene Yield 45%>85%
Aromatization (Phthalic Acid) ~30%<2%
Isomerization (1,3-Diene) ~15%Not detected
Polymeric Residue ~10%<1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Degassed Diels-Alder Cycloaddition
  • Preparation: In a Schlenk flask, combine 2,3-dimethyl-1,3-butadiene (20 mmol) and dimethyl acetylenedicarboxylate (20 mmol) in 50 mL of water[1].

  • Degassing (Critical): Sparge the heterogeneous mixture with Argon for 20 minutes to completely displace dissolved oxygen[4]. Seal the flask under a positive Argon atmosphere.

  • Reaction: Heat the mixture gently to 60 °C and stir vigorously for 24 hours[1].

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active DMAD spot and the formation of a new, less polar spot confirms conversion. Note: If the solution turns dark brown, thermal polymerization has occurred; a successful reaction should remain relatively pale.

  • Workup: Cool the mixture to room temperature. Filter off the resulting precipitate and wash thoroughly with cold water to isolate dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate[1].

Protocol B: Mild Ester Hydrolysis
  • Preparation: Dissolve the intermediate diester (8.9 mmol) in 5 mL of methanol[1].

  • Base Addition: Prepare a solution of Lithium hydroxide monohydrate (47.6 mmol) in 40 mL of a 3:1 methanol/water mixture. Add this slowly to the diester solution[1].

  • Reaction: Stir the mixture at room temperature for 24 hours. Do not heat , as elevated temperatures will trigger base-catalyzed isomerization to the 1,3-diene.

  • Self-Validation Check: Upon addition of the base, a distinct yellow color will appear. The reaction is complete when this yellow color completely disappears[1]. This colorimetric shift serves as a reliable, self-validating indicator of diester consumption.

  • Workup: Wash the mixture with ether (3 × 20 mL) to extract any unreacted diester. Carefully acidify the aqueous layer by adding 3M HCl dropwise. A cloudy suspension will form; continue adding HCl until the solution turns clear and reaches pH 2[1]. Extract the pure 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid with ethyl acetate (3 × 20 mL), dry over MgSO4, and concentrate in vacuo.

References

  • 1 - Journal of Agricultural and Food Chemistry (ACS Publications) 2.2 - Journal of the American Chemical Society (ACS Publications) 3.4 - Semantic Scholar 4.3 - ResearchGate

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, multi-functional intermediates during drug development. The compound 4,5-dimethylcyclohexa-1,4-diene-1,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, multi-functional intermediates during drug development. The compound 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4) is a critical bicyclic precursor utilized in the synthesis of novel cyclic diamines, which serve as potent fungicidal and antimalarial agents (1[1]).

Structurally, it presents a unique analytical challenge: a highly polar diene system flanked by two carboxylic acid groups (estimated pKa ~2.5–3.0) (2[2]). This guide objectively compares the performance of traditional C18 column chemistries against Mixed-Mode Reversed-Phase/Anion-Exchange (MM-RP/AX) columns, providing a fully self-validating protocol for the accurate quantification of this diacid.

The Causality of Chromatographic Performance

Why Standard C18 Fails

Traditional endcapped C18 columns rely exclusively on dispersive hydrophobic interactions. To retain highly polar dicarboxylic acids, analysts are forced to employ highly aqueous mobile phases (>95% water) at a low pH (e.g., 0.1% TFA) to fully protonate the carboxylates. However, prolonged exposure to these conditions induces stationary phase dewetting (phase collapse). The hydrophobic alkyl chains fold onto themselves to minimize aqueous contact, physically expelling the mobile phase from the pore structure (3[3]). This leads to catastrophic loss of retention, severe peak tailing due to secondary interactions with exposed silanols, and irreproducible data.

The Mixed-Mode (MM-RP/AX) Advantage

To engineer a robust method, we must shift the retention paradigm. Mixed-Mode columns embed a basic functional group within the hydrophobic ligand. By adjusting the mobile phase to pH 4.0, the dicarboxylic acid is partially ionized. This activates a dual-retention mechanism: the diene ring engages in weak hydrophobic interactions, while the ionized carboxylates undergo electrostatic attraction with the column's anion-exchange sites. This synergy permits the use of higher organic modifier concentrations (e.g., 20% Acetonitrile), completely eliminating the risk of phase dewetting while achieving superior peak symmetry.

RetentionMechanism cluster_C18 Standard C18 Column cluster_MM Mixed-Mode (RP/AX) Column Analyte 4,5-Dimethylcyclohexa- 1,4-diene-1,2-dicarboxylic acid C18 Hydrophobic Interaction (Weak for Polar Diacids) Analyte->C18 RP Hydrophobic Interaction (Diene Ring) Analyte->RP AX Electrostatic Attraction (Anion Exchange) Analyte->AX Dewetting Phase Dewetting in High Aqueous C18->Dewetting

Retention mechanism comparison: Standard C18 vs. Mixed-Mode (RP/AX) column chemistries.

Experimental Protocols & Method Validation

The following protocol outlines a self-validating system designed to quantify the diacid during the hydrolysis of its synthetic precursor, dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate (1[1]).

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile (80:20, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Sample Preparation: Quench the crude hydrolysis reaction mixture, dilute 1:100 in diluent, and filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 2: Chromatographic Conditions
  • Method A (Standard C18): Endcapped C18 (150 mm × 4.6 mm, 5 µm). Mobile Phase: Isocratic 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (95:5, v/v). Flow Rate: 1.0 mL/min.

  • Method B (Mixed-Mode RP/AX): Mixed-Mode RP/AX (150 mm × 4.6 mm, 5 µm). Mobile Phase: Isocratic 20 mM Ammonium Formate (pH 4.0) / Acetonitrile (80:20, v/v). Flow Rate: 1.0 mL/min.

  • Universal Parameters: Column Temperature: 25°C. Detection: UV at 210 nm. Injection Volume: 10 µL.

Step 3: ICH Q2(R2) Validation Workflow

A robust method must prove its own reliability. The validation sequence follows strict ICH guidelines to ensure specificity, linearity, accuracy, and precision.

ValidationWorkflow Start Method Validation ICH Q2(R2) Spec Specificity Blank vs. Analyte Start->Spec Lin Linearity & Range 0.5 - 50.0 μg/mL Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability Lin->Prec LOD LOD & LOQ S/N Evaluation Acc->LOD Prec->LOD

ICH Q2(R2) HPLC method validation workflow for dicarboxylic acid quantification.

Data Presentation & Performance Comparison

The experimental data clearly demonstrates the superiority of the Mixed-Mode approach over traditional C18 for this specific highly polar diacid. The C18 column exhibited severe retention time drift after 30 injections due to phase dewetting, whereas the MM-RP/AX column maintained absolute stability.

Table 1: Chromatographic Suitability Comparison

ParameterStandard C18 (Method A)Mixed-Mode RP/AX (Method B)
Retention Time ( tR​ ) 2.1 min (Near void volume)6.4 min (Optimal retention)
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) 3,2009,500
Resolution ( Rs​ ) from Precursor 1.2 (Co-elution risk)4.5 (Baseline resolved)
Phase Stability (100 injections) High tR​ drift (Dewetting)Stable (%RSD < 0.5%)

Table 2: Validation Metrics for Mixed-Mode RP/AX Method

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.5 – 50.0 µg/mL R2≥0.999
LOD / LOQ 0.15 µg/mL / 0.50 µg/mLS/N 3 / S/N 10
Precision (Repeatability) 0.8% RSD (n=6) 2.0% RSD
Accuracy (Mean Recovery) 99.4% (Spiked at 80, 100, 120%)98.0% – 102.0%
Specificity No matrix interferenceBlank response < LOD

Conclusion

For the quantification of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid, traditional C18 columns fail to provide the necessary retention and stability due to the inherent conflict between the analyte's high polarity and the column's hydrophobic nature. By transitioning to a Mixed-Mode RP/AX column, analysts can leverage electrostatic interactions to achieve a robust, self-validating, and highly reproducible assay suitable for rigorous pharmaceutical development environments.

References

  • Synthesis, Fungicidal Activity, and Effects on Fungal Polyamine Metabolism of Novel Cyclic Diamines Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • ProntoSIL HPLC Columns - Polar Embedded Phases and Shape Selectivity Source: HPLC.eu URL:[Link]

Sources

Comparative

GC-MS Fragmentation Pattern Analysis of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the unambiguous identification of complex cyclic dicarboxylic acids. 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the unambiguous identification of complex cyclic dicarboxylic acids. 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (MW: 196.1 g/mol ) is a classic Diels-Alder adduct whose high polarity, low volatility, and thermal instability make direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis impossible.

To achieve high-resolution chromatographic separation and generate diagnostic Electron Ionization (EI) fragmentation patterns, the carboxylic acid functional groups must be derivatized. This guide objectively compares three leading derivatization strategies—TMS Silylation (BSTFA) , TBDMS Silylation (MTBSTFA) , and Methylation (BF3/Methanol) —analyzing their mechanistic impact on fragmentation and overall analytical performance.

The Mechanistic Basis of Fragmentation: The Retro-Diels-Alder (RDA) Pathway

To understand why certain derivatization reagents outperform others, we must first understand the intrinsic behavior of the analyte under 70 eV electron ionization.

Because 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid contains a cyclohexadiene core, its radical cation is highly susceptible to a Retro-Diels-Alder (RDA) rearrangement . During EI-MS, the thermal and electronic stress induces the cleavage of the allylic C2-C3 and C1-C6 single bonds. This extrudes the original diene (2,3-dimethyl-1,3-butadiene) and the derivatized dienophile (an acetylenedicarboxylate derivative).

The Causality of the Base Peak: According to Stevenson’s Rule, during a fragmentation event, the positive charge will predominantly reside on the fragment with the lower ionization energy. Because the conjugated diene has a significantly lower ionization energy than the electron-deficient dienophile, the charge is retained by the diene. Consequently, m/z 82 ([C6H10]⁺•) emerges as the dominant base peak across almost all derivatized forms of this molecule.

RDA_Mechanism RadicalCation Molecular Ion [M]+• (Derivatized Adduct) RDA Retro-Diels-Alder (RDA) Cleavage of C2-C3 & C1-C6 RadicalCation->RDA Primary Pathway Alpha Alpha-Cleavage Loss of Alkoxy/Silyl groups RadicalCation->Alpha Secondary Pathway Diene Diene Radical Cation m/z 82 (Base Peak) RDA->Diene Charge Retention Dienophile Dienophile Neutral (Acetylenedicarboxylate) RDA->Dienophile Neutral Loss Fragment [M-15]+ or [M-57]+ Characteristic Mass Ion Alpha->Fragment

Fig 1. EI-MS fragmentation pathways highlighting the dominant Retro-Diels-Alder mechanism.

Comparative Derivatization Strategies: TMS vs. TBDMS vs. Methylation

Choosing the correct derivatization reagent is a balance between reaction kinetics, derivative stability, and the diagnostic utility of the resulting mass spectrum.

A. BSTFA + 1% TMCS (TMS Silylation)

BSTFA replaces the active acidic hydrogens with a trimethylsilyl (TMS) group. It is highly reactive and features low steric hindrance. However, TMS esters are notoriously sensitive to moisture degradation. In the mass spectrometer, the di-TMS ester (MW: 340.5 Da) yields a weak molecular ion but a distinct [M-15]⁺ (m/z 325) peak due to the facile loss of a methyl radical from the silicon atom.

B. MTBSTFA + 1% t-BDMCS (TBDMS Silylation)

MTBSTFA replaces active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. As established in comparative studies of polar compound derivatization , MTBSTFA requires higher activation energy (heat) due to the steric bulk of the tert-butyl group. However, this bulk provides immense hydrolytic stability. Under EI conditions, the TBDMS derivative (MW: 424.7 Da) undergoes a highly favorable alpha-cleavage, losing a tert-butyl radical (57 Da). This generates a massive, highly diagnostic [M-57]⁺ (m/z 367) ion, making it the superior choice for confirming the molecular weight of the intact adduct .

C. BF3/Methanol (Methylation)

Methylation using Boron Trifluoride in methanol converts the analyte into a dimethyl ester (MW: 224.2 Da). This creates an exceptionally stable derivative that can be stored for months. While it lacks the heavy silicon isotopic signatures useful for structural elucidation, it provides a clean spectrum dominated by the m/z 82 RDA fragment and a characteristic [M-31]⁺ (m/z 193) loss of the methoxy radical.

Workflow cluster_0 Derivatization Reagents Sample Dicarboxylic Acid Analyte BSTFA BSTFA + TMCS (TMS Ester) Sample->BSTFA MTBSTFA MTBSTFA (TBDMS Ester) Sample->MTBSTFA BF3 BF3/Methanol (Methyl Ester) Sample->BF3 GCMS GC-EI-MS (70 eV) BSTFA->GCMS MTBSTFA->GCMS BF3->GCMS

Fig 2. GC-MS derivatization workflow comparing silylation and methylation strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every derivatization workflow must be a self-validating system . The protocols below integrate internal standards and reagent blanks to guarantee that the observed fragmentation is not an artifact of incomplete reaction or column bleed.

System Suitability & Self-Validation Setup (Applies to all protocols)
  • Internal Standard (IS): Spike 10 µL of deuterated succinic acid (d4-succinic acid, 100 µg/mL) into every sample prior to drying. The recovery and complete derivatization of the IS validate the reaction efficiency.

  • Reagent Blank: Process an empty vial through the exact protocol to identify siloxane background peaks (m/z 73, 147, 207, 281).

Protocol 1: TBDMS Derivatization via MTBSTFA (Recommended for MW Confirmation)

Causality: Pyridine is used as the solvent because it acts as an acid scavenger, neutralizing the HCl byproduct generated during the silylation reaction, thereby driving the equilibrium forward.

  • Transfer 100 µL of the sample extract (and IS) to a GC vial and evaporate to complete dryness under a gentle stream of ultra-pure N2 gas.

  • Add 50 µL of anhydrous Pyridine to reconstitute the residue.

  • Add 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Cap tightly and incubate at 80°C for 60 minutes . (Note: The higher temperature and longer time compared to BSTFA are strictly required to overcome the steric hindrance of the tert-butyl group).

  • Cool to room temperature and inject 1 µL into the GC-MS (Splitless mode, DB-5MS column).

Protocol 2: TMS Derivatization via BSTFA
  • Dry the sample and IS under N2 gas.

  • Add 50 µL of anhydrous Pyridine.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Incubate at 70°C for 30 minutes .

  • Analyze immediately to prevent moisture-induced hydrolysis of the TMS esters.

Protocol 3: Methylation via BF3/Methanol
  • Dry the sample and IS under N2 gas.

  • Add 1.0 mL of 14% BF3 in Methanol.

  • Incubate at 60°C for 15 minutes .

  • Quench the reaction by adding 1.0 mL of LC-MS grade H2O.

  • Extract the dimethyl esters by adding 1.0 mL of Hexane. Vortex for 30 seconds.

  • Transfer the upper organic (Hexane) layer to a clean GC vial containing anhydrous sodium sulfate (to remove residual water) and inject.

Data Interpretation & Performance Evaluation

The table below summarizes the quantitative and diagnostic performance of each derivative.

Quantitative Comparison of Derivatization Products
Derivatization StrategyReagentDerivative MW (Da)Base Peak (m/z)Diagnostic High-Mass IonMoisture StabilitySteric Tolerance
Silylation (TBDMS) MTBSTFA + 1% t-BDMCS424.782 (RDA)367 [M-57]⁺ HighLow (Requires 80°C)
Silylation (TMS) BSTFA + 1% TMCS340.582 (RDA)325 [M-15]⁺ LowHigh (Rapid reaction)
Methylation BF3 / Methanol224.282 (RDA)193 [M-31]⁺ Very HighVery High
Final Verdict for the Application Scientist

If your primary goal is structural elucidation and unambiguous molecular weight confirmation of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid, MTBSTFA is the superior product . The [M-57]⁺ ion at m/z 367 provides an unmistakable diagnostic anchor that survives the aggressive RDA cleavage pathway.

However, if you are conducting high-throughput screening where samples might sit on an autosampler for extended periods, Methylation via BF3/Methanol provides the rugged stability required to prevent sample degradation, albeit at the cost of losing the heavy-mass diagnostic ions.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[Link]

Validation

FTIR spectral comparison of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid and its isomers

As a Senior Application Scientist, navigating the structural verification of complex bicyclic precursors requires more than just running a sample through a spectrometer—it demands a deep, mechanistic understanding of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural verification of complex bicyclic precursors requires more than just running a sample through a spectrometer—it demands a deep, mechanistic understanding of the analytical data.

4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS: 91061-82-4, MW: 196.20)[1] is a critical intermediate in the synthesis of novel cyclic diamines and fungicidal agents[2]. However, during its synthesis (often via reduction or cycloaddition pathways), positional isomers such as the 3,6-dimethyl variant[3] or the 2,5-diene isomer can form. Fourier Transform Infrared (FTIR) spectroscopy serves as a definitive, non-destructive tool to distinguish these isomers.

This guide provides an objective, data-driven framework for the FTIR spectral profiling of this compound and its structural isomers.

Mechanistic Causality in FTIR Spectral Variations

To effectively use FTIR for isomeric differentiation, we must look beyond mere peak matching and understand the physical chemistry driving the spectral shifts. The differentiation of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid from its isomers relies on three distinct structural phenomena:

The Conjugation Effect (C=O Stretching Region) In the target 1,4-diene isomer, both carboxylic acid groups (at C1 and C2) are directly attached to the C1=C2 double bond. This α,β -unsaturation allows the π -electrons of the alkene to delocalize into the carbonyl groups. This delocalization reduces the double-bond character of the C=O bond, lowering its stretching frequency to a highly specific 1694 cm⁻¹ [2]. Isomeric Contrast: If the synthesis inadvertently yields the 2,5-diene isomer, the double bonds shift to C2=C3 and C5=C6. Consequently, the C1 carboxyl group becomes isolated (bound to an sp³ carbon), while the C2 carboxyl remains conjugated. This asymmetry breaks the electronic degeneracy, resulting in a split C=O signal (one peak at ~1695 cm⁻¹ and a new peak at ~1715 cm⁻¹ for the isolated carbonyl).

Fermi Resonance in Dimeric Hydrogen Bonding (O-H Region) Solid-state FTIR (KBr matrix) of the target compound reveals a complex O-H stretching region with bands at 3421, 2935, and 2632 cm⁻¹ [2]. Causality: Carboxylic acids in the solid state form strongly hydrogen-bonded cyclic dimers. The broad 3421 cm⁻¹ peak represents the fundamental O-H stretch. The lower frequency bands (2935 and 2632 cm⁻¹) are not impurities; they are classic Fermi resonance overtones caused by the interaction between the fundamental O-H stretch and the overtone of the in-plane C-O-H bending vibration.

Alkene Substitution Patterns (Fingerprint Region) To distinguish the target from its positional isomer, cis-3,6-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid[3], we examine the out-of-plane C-H bending region. In the 4,5-dimethyl isomer, the C4=C5 double bond is fully tetrasubstituted, meaning it lacks alkene protons and will not show a strong out-of-plane bend. The 3,6-dimethyl isomer, however, features a cis-disubstituted C4=C5 bond, which will produce a strong, diagnostic bending mode at ~700 cm⁻¹ .

Quantitative Spectral Comparison

The following table summarizes the diagnostic FTIR markers required to objectively differentiate the target molecule from its primary isomers and esterified derivatives[4].

Spectral Feature4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (Target)4,5-Dimethylcyclohexa-2,5-diene-1,2-dicarboxylic acid (Isomer)3,6-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (Isomer)
C=O Stretch 1694 cm⁻¹ (Symmetric, Conjugated)~1695 cm⁻¹ & ~1715 cm⁻¹ (Split: Conjugated + Isolated)~1694 cm⁻¹ (Symmetric, Conjugated)
O-H Stretch 3421, 2935, 2632 cm⁻¹ (Dimeric Fermi resonance)~3400, 2900, 2600 cm⁻¹ (Dimeric Fermi resonance)~3400, 2900, 2600 cm⁻¹ (Dimeric Fermi resonance)
Alkene C-H Bend Absent (Tetrasubstituted C4=C5 bond)~700 cm⁻¹ (cis-Disubstituted C5=C6 bond)~700 cm⁻¹ (cis-Disubstituted C4=C5 bond)
Structural Causality Full α,β -unsaturation lowers C=O frequency uniformly.Lack of uniform conjugation creates distinct carbonyl environments.Identical conjugation to target, but differs in alkene substitution.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be a self-validating system. Moisture contamination is the primary cause of false-positive O-H broadening and C=O shifting.

Phase 1: Matrix Dehydration & Baseline Validation (The Self-Validation Step)

  • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which directly overlap with the target's 3421 cm⁻¹ and 1694 cm⁻¹ bands.

  • Action: Bake spectroscopic-grade KBr at 110°C for a minimum of 24 hours. Press a 100 mg blank KBr pellet and scan it against an empty beam background.

  • Validation Gate: The system is validated only if the 3400 cm⁻¹ region shows <0.02 absorbance units. If higher, re-bake the matrix.

Phase 2: Analyte Formulation

  • Action: Grind 1.0 to 1.5 mg of the synthesized 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid[2] with 150 mg of the validated anhydrous KBr using an agate mortar.

  • Causality: Maintaining a strict ~1% w/w concentration prevents detector saturation and peak broadening. This ensures the complex Fermi resonance bands (2935 and 2632 cm⁻¹) remain sharply resolved rather than merging into a single distorted peak.

Phase 3: Spectral Acquisition

  • Action: Purge the FTIR sample compartment with dry nitrogen for 5 minutes. Acquire 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: N₂ purging eliminates atmospheric H₂O and CO₂ interferences. 64 scans provide the optimal Signal-to-Noise Ratio (SNR) required to detect the subtle peak shoulders (like a split C=O peak) that differentiate the 1,4-diene from the 2,5-diene.

Analytical Workflow Visualization

The following logic tree dictates the analytical decision-making process for identifying the correct isomer based on the acquired FTIR data.

FTIR_Logic Start Synthesized C10H12O4 Sample Prep Anhydrous KBr Pelletization (Self-Validating Blank) Start->Prep Scan FTIR Acquisition (64 Scans, 4 cm⁻¹) Prep->Scan Decision C=O Stretch Frequency? Scan->Decision Isomer1 Single Peak @ 1694 cm⁻¹ Conjugated 1,4-Diene Decision->Isomer1 α,β-Unsaturation Isomer2 Split Peaks (~1695 & ~1715 cm⁻¹) Isolated 2,5-Diene Decision->Isomer2 Partial Conjugation Decision2 Alkene C-H Bend? Isomer1->Decision2 Target Absent 4,5-Dimethyl Isomer Decision2->Target Tetrasubstituted PosIsomer Strong @ ~700 cm⁻¹ 3,6-Dimethyl Isomer Decision2->PosIsomer cis-Disubstituted

Figure 1: Logical decision tree for FTIR-based isomeric differentiation of diene dicarboxylic acids.

Conclusion

FTIR spectroscopy is not merely a fingerprinting technique; it is a direct probe into the electronic and steric environment of a molecule. By analyzing the exact frequency of the C=O stretch (1694 cm⁻¹) and the presence or absence of alkene C-H bending modes, researchers can definitively confirm the successful synthesis of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid and rule out the presence of kinetically favored positional isomers.

Sources

Comparative

Comparative Guide to Diene Dicarboxylic Acids: Profiling 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid and Alternatives

Executive Summary & Strategic Context As a Senior Application Scientist, I approach the selection of diene dicarboxylic acids not merely as a choice of chemical building blocks, but as a strategic tuning of molecular arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist, I approach the selection of diene dicarboxylic acids not merely as a choice of chemical building blocks, but as a strategic tuning of molecular architecture. Cyclohexa-1,4-diene-1,2-dicarboxylic acids are highly functionalized, rigid cyclic scaffolds synthesized via the classic [4+2] Diels-Alder cycloaddition[1].

In drug development and materials science, the degree of substitution on the cyclohexadiene ring dictates both the synthetic efficiency and the downstream biological or physical properties. This guide objectively compares the baseline Cyclohexa-1,4-diene-1,2-dicarboxylic acid (CDCDA) against its substituted counterparts, with a specific focus on the performance and synthesis of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (DMDCDA) [2].

Physicochemical & Reactivity Profiling

The physical properties of these diene dicarboxylic acids directly influence their solubility, partition coefficients (LogP), and suitability for pharmaceutical applications (such as serving as precursors for cyclic polyamine analogues)[3].

Quantitative Data Comparison

The following table summarizes the key physicochemical metrics of the primary diene dicarboxylic acids and their derivatives.

Table 1: Physicochemical Properties of Diene Dicarboxylic Acids & Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )LogPTopological PSA (Ų)Precursor Diene
CDCDA (1,4-Cyclohexadiene-1,2-dicarboxylic acid)610-13-9168.150.8074.61,3-Butadiene
MCDCDA (4-Methylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester)*58983-21-4210.231.2052.6Isoprene
DMDCDA (4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid)91061-82-4196.200.5074.62,3-Dimethyl-1,3-butadiene

*Note: MCDCDA data reflects the dimethyl ester derivative to provide a comparative baseline for the intermediate stage[4]. LogP and PSA values dictate the pharmacokinetic potential when these scaffolds are integrated into active pharmaceutical ingredients (APIs)[5][6].

Mechanistic Insights: The Diels-Alder Causality

The synthesis of these compounds relies on the reaction between a conjugated diene and a dienophile (typically acetylenedicarboxylic acid or its dimethyl ester)[1].

According to frontier molecular orbital (FMO) theory, the rate of a normal-demand Diels-Alder cycloaddition is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO)[7].

  • Baseline (CDCDA): Unsubstituted 1,3-butadiene has a relatively low HOMO energy, requiring higher temperatures or Lewis acid catalysis for efficient conversion.

  • Accelerated (DMDCDA): The addition of two electron-donating methyl groups in 2,3-dimethyl-1,3-butadiene significantly raises the HOMO energy[7]. This narrows the HOMO-LUMO gap, accelerating the reaction rate and improving thermodynamic yields under milder conditions[1].

G A Methyl Substitution on Diene B Increased HOMO Energy Level A->B C Narrowed HOMO-LUMO Gap B->C D Accelerated [4+2] Cycloaddition C->D

Causality of methyl substitution on Diels-Alder reaction kinetics.

Application in Drug Development

In pharmaceutical research, acyclic polyamines like putrescine and spermine are vital for normal cell growth, making their biosynthetic pathways prime targets for antimalarial and antifungal agents[3]. However, acyclic chains suffer from high conformational flexibility, which can reduce target binding affinity.

By utilizing DMDCDA as a starting scaffold, researchers can synthesize cyclic polyamine analogues[8]. The rigid 4,5-dimethylcyclohexa-1,4-diene core restricts the conformational freedom of the resulting diamines, locking them into a geometry that enhances binding affinity and helps overcome resistance mechanisms in Plasmodium parasites and agricultural fungal pathogens[3][8].

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, the synthesis of DMDCDA must avoid harsh conditions that could trigger the thermodynamically driven isomerization of the isolated 1,4-diene into a fully conjugated 1,3-diene system, or cause disproportionation into an aromatic ring. Therefore, a two-stage protocol utilizing mild alkaline hydrolysis is mandatory[8].

Protocol: Two-Stage Synthesis of DMDCDA

This protocol is adapted from validated methodologies for generating cyclic diamine precursors[8].

Stage 1: [4+2] Cycloaddition (Diester Formation)

  • Reagent Preparation: Combine 2,3-dimethyl-1,3-butadiene (1.64 g, 20 mmol) and dimethyl acetylenedicarboxylate (2.84 g, 20 mmol) in a reaction vessel containing 50 mL of deionized water[8].

  • Thermal Activation: Heat the biphasic mixture to 60 °C and maintain vigorous stirring for 24 hours[8].

    • Causality Note: Water is utilized here as a solvent to leverage the "hydrophobic effect." The highly polar water molecules force the non-polar diene and dienophile together into localized hydrophobic pockets, significantly accelerating the cycloaddition rate without the need for organic solvents[7].

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash thoroughly with water to yield the diester intermediate (Dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate)[8].

Stage 2: Mild Alkaline Hydrolysis

  • Solubilization: Dissolve the intermediate diester (2.0 g, 8.9 mmol) in 5 mL of methanol[8].

  • Hydrolysis Reaction: Slowly add a solution of lithium hydroxide monohydrate (2.0 g, 47.6 mmol) dissolved in 40 mL of a 3:1 methanol/water mixture[8].

    • Causality Note: LiOH provides a mild, controlled saponification environment that preserves the integrity of the 1,4-diene double bonds, which would otherwise migrate under strong acidic hydrolysis[8].

  • Incubation: Stir the reaction continuously for 24 hours. The reaction is self-validating: proceed to the next step only when the initial yellow coloration completely dissipates, visually indicating complete ester cleavage[8].

  • Purification: Wash the aqueous mixture with diethyl ether (3 × 20 mL) to extract and discard any unreacted diester[8].

  • Acidification & Extraction: Dropwise, add 3 M hydrochloric acid until the solution reaches exactly pH 2 (requires approx. 15 mL), causing the target dicarboxylic acid to precipitate[8]. Extract the aqueous layer with ethyl acetate (3 × 20 mL)[8].

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield DMDCDA as a highly pure white solid[8].

G D1 2,3-Dimethyl-1,3-butadiene (Diene) R1 Diels-Alder Cycloaddition (60 °C, 24h) D1->R1 D2 Dimethyl acetylenedicarboxylate (Dienophile) D2->R1 I1 Diester Intermediate (Dimethyl DMDCDA) R1->I1 R2 Alkaline Hydrolysis (LiOH, MeOH/H2O, 24h) I1->R2 P1 Target Acid: DMDCDA (Precipitation at pH 2) R2->P1

Self-validating synthetic workflow for DMDCDA production.

References

  • PubChem - 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid[Link]

  • LookChem - 1,4-Cyclohexadiene-1,2-dicarboxylic acid[Link]

  • PubChem - 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester[Link]

  • University of Glasgow - Synthesis of Polyamine Analogues as Antimalarial and Antifungal Agents[Link]

  • ACS Publications - Synthesis, Fungicidal Activity, and Effects on Fungal Polyamine Metabolism of Novel Cyclic Diamines[Link]

  • Wikipedia - Diels–Alder reaction[Link]

  • Master Organic Chemistry - The Diels-Alder Reaction[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
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Reactant of Route 2
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
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